molecular formula C21H14ClN3O3S B11936878 SIRT5 inhibitor 5

SIRT5 inhibitor 5

Cat. No.: B11936878
M. Wt: 423.9 g/mol
InChI Key: BASVBEFRHZKYIH-LICLKQGHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SIRT5 inhibitor 5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer inhibitory activity. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly methods. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

SIRT5 inhibitor 5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have altered inhibitory activity.

    Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s stability and activity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting Agents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different inhibitory activities and pharmacokinetic properties .

Scientific Research Applications

SIRT5 inhibitor 5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of SIRT5 in various chemical reactions and metabolic pathways.

    Biology: Helps in understanding the biological functions of SIRT5, including its role in cellular metabolism, aging, and stress responses.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and metabolic diseases.

    Industry: Used in the development of new drugs and therapeutic agents targeting SIRT5.

Mechanism of Action

SIRT5 inhibitor 5 exerts its effects by binding to the active site of SIRT5, thereby preventing the deacetylation of its substrates. This inhibition disrupts the normal function of SIRT5, leading to alterations in various metabolic pathways. The molecular targets of this compound include enzymes involved in the tricarboxylic acid cycle, fatty acid oxidation, and the urea cycle. The pathways affected by this inhibition include energy metabolism, reactive oxygen species detoxification, and nitrogenous waste management .

Comparison with Similar Compounds

SIRT5 inhibitor 5 is unique compared to other sirtuin inhibitors due to its high specificity for SIRT5. Similar compounds include:

This compound stands out due to its selective inhibition of SIRT5, making it a valuable tool for studying the specific functions of this enzyme and its potential therapeutic applications .

Properties

Molecular Formula

C21H14ClN3O3S

Molecular Weight

423.9 g/mol

IUPAC Name

4-[(E)-[1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxopyrazol-4-ylidene]methyl]benzoic acid

InChI

InChI=1S/C21H14ClN3O3S/c1-12-17(10-13-2-4-15(5-3-13)20(27)28)19(26)25(24-12)21-23-18(11-29-21)14-6-8-16(22)9-7-14/h2-11H,1H3,(H,27,28)/b17-10+

InChI Key

BASVBEFRHZKYIH-LICLKQGHSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)C(=O)O)C3=NC(=CS3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)C(=O)O)C3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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